![molecular formula C9H7ClN2O4S2 B040392 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-71-8](/img/structure/B40392.png)
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Mechanism Of Action
The mechanism of action of CMT-3 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). MMPs are involved in the degradation of extracellular matrix proteins, which are important for the growth and invasion of cancer cells. COXs are involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Biochemical And Physiological Effects
CMT-3 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammatory cells, it inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In plant cells, it inhibits the activity of photosystem II, which is essential for the photosynthesis process.
Advantages And Limitations For Lab Experiments
CMT-3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, CMT-3 has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being investigated. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on CMT-3. In medicine, further studies are needed to investigate its potential use in the treatment of cancer and inflammatory diseases. In agriculture, further studies are needed to investigate its potential use as a herbicide and antifungal agent. In industry, further studies are needed to investigate its potential use as a corrosion inhibitor. There is also a need for studies on the toxicity and environmental impact of CMT-3, especially if it is to be used in large-scale applications.
Synthesis Methods
The synthesis of CMT-3 involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
CMT-3 has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties. Studies have shown that CMT-3 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, CMT-3 has been investigated for its potential use as a herbicide. Studies have shown that CMT-3 inhibits the growth of weeds by interfering with their photosynthesis process. It has also been shown to have antifungal properties and may be useful in the treatment of plant diseases caused by fungi.
In industry, CMT-3 has been investigated for its potential use as a corrosion inhibitor. Studies have shown that CMT-3 inhibits the corrosion of metals by forming a protective film on their surface.
properties
CAS RN |
114260-71-8 |
|---|---|
Product Name |
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C9H7ClN2O4S2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
KYNSHYNNEHSCGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



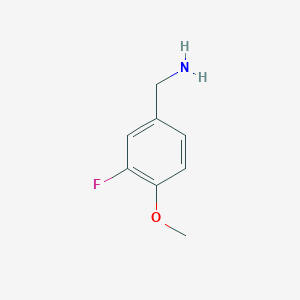
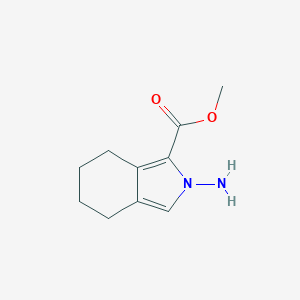
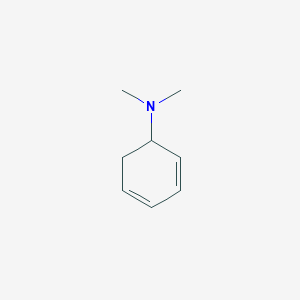


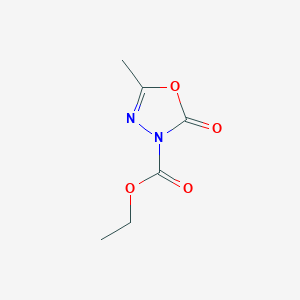


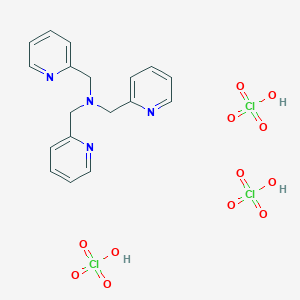

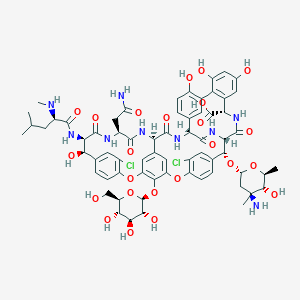
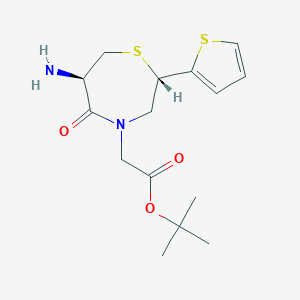
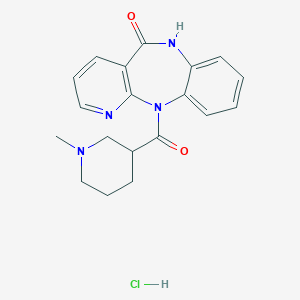
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)